
7-Bromo-6-fluoroisoquinoline
Descripción general
Descripción
7-Bromo-6-fluoroisoquinoline is a chemical compound with the CAS Number: 923022-40-6 . It has a molecular weight of 226.05 and its IUPAC name is 7-bromo-6-fluoroisoquinoline . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 7-Bromo-6-fluoroisoquinoline is 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H . This indicates that the compound has a bromine atom at the 7th position and a fluorine atom at the 6th position on the isoquinoline ring.Physical And Chemical Properties Analysis
7-Bromo-6-fluoroisoquinoline is a solid at room temperature . It has a molecular weight of 226.05 .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
7-Bromo-6-fluoroisoquinoline: is a compound that has garnered attention in pharmaceutical research due to its potential bioactivity. The introduction of fluorine atoms into pharmaceutical compounds can often result in unique bioactivities because of the electrostatic and steric effects they induce . This compound, with its fluorinated isoquinoline structure, may serve as a precursor or an intermediate in the synthesis of various drugs, potentially offering therapeutic benefits due to its structural properties.
Material Science
In the field of material science, 7-Bromo-6-fluoroisoquinoline could play a role in the development of new materials with light-emitting properties . Its molecular structure may contribute to the creation of novel organic compounds that exhibit desirable physical properties for use in advanced materials, such as organic light-emitting diodes (OLEDs).
Chemical Synthesis
The compound is valuable in synthetic chemistry as a building block for constructing more complex molecules. Its reactive sites, particularly the bromo and fluoro groups, allow for selective substitutions and transformations, enabling the synthesis of a wide range of fluorinated heterocyclic compounds . These compounds are of great interest due to their diverse applications in various chemical industries.
Chromatography
In chromatographic methods, 7-Bromo-6-fluoroisoquinoline could be used as a standard or reference compound to help identify and quantify similar structures within complex mixtures. Its distinct physicochemical properties, such as polarity and molecular weight, make it suitable for such analytical applications .
Analytical Research
This compound may be utilized in analytical research to study the behavior of fluorinated compounds in biological systems. Its structural features can be exploited to investigate interactions with biomolecules, aiding in the understanding of the pharmacokinetics and dynamics of related medicinal compounds .
Supramolecular Chemistry
Supramolecular chemistry explores the interactions of molecules to form larger, complex structures7-Bromo-6-fluoroisoquinoline could be investigated for its potential to participate in non-covalent bonding interactions, contributing to the design of new supramolecular assemblies with specific functions .
Safety And Hazards
The safety information for 7-Bromo-6-fluoroisoquinoline includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-6-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZAYLFRWGIRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695087 | |
| Record name | 7-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoroisoquinoline | |
CAS RN |
923022-40-6 | |
| Record name | 7-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-6-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

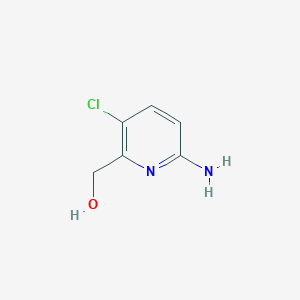
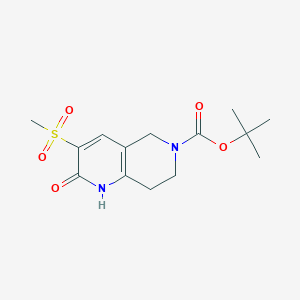
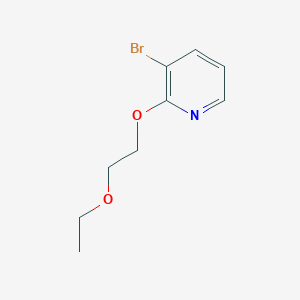
![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)
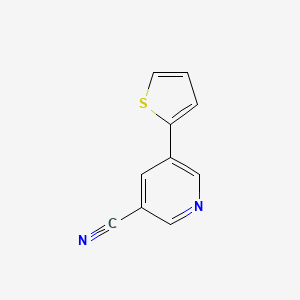

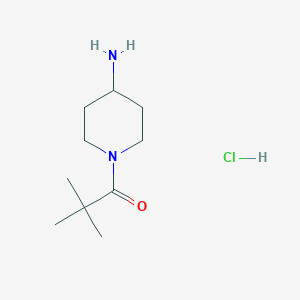
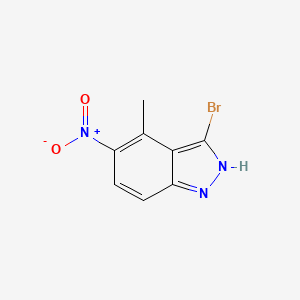
![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)
